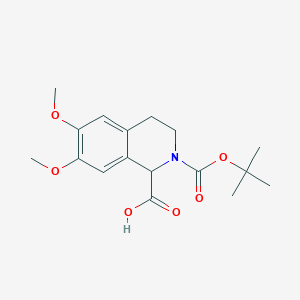

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Übersicht

Beschreibung

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Protecting Group for Amines

The tert-butyloxycarbonyl (BOC) group is widely used as a protecting group for amines in organic synthesis . This compound, with its BOC group, can be utilized to protect amines under aqueous conditions, allowing for further reactions without affecting the amine functionality. The BOC group can be removed under acidic conditions when the protected amine needs to be liberated.

Medicinal Chemistry: Influenza Virus Inhibition

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain . This application is crucial in the development of antiviral drugs, particularly for treating influenza infections.

Neuropharmacology: Parkinson’s Disease Treatment

Compounds similar to 6,7-Dimethoxy-3,4–1H-isoquinoline-1-dicarboxylic acid 2-tert-butyl ester have been isolated from Mucuna pruriens, a traditional treatment for Parkinson’s disease, and act as peripheral catechol-O-methyltransferase inhibitors . This application is significant for developing treatments that manage the symptoms of Parkinson’s disease.

Agricultural Science: Fungicides and Herbicides

The structural motif of this compound is found in a variety of substances with activities such as fungicides, herbicides, and insecticides . The compound’s derivatives could be explored for potential use in protecting crops from various fungal and insect threats.

Peptide Synthesis: Dipeptide Synthesis

This compound can be used as a starting material in dipeptide synthesis . The BOC-protected amino acids derived from it are valuable intermediates in the synthesis of peptides, which have numerous applications in biochemistry and pharmaceuticals.

Material Science: Ionic Liquids

The tert-butyloxycarbonyl-protected amino acid derivatives of this compound have been used to prepare room-temperature ionic liquids . These ionic liquids have potential applications in various fields, including electrochemistry, catalysis, and materials science.

Synthetic Chemistry: Synthesis of Heterocyclic Compounds

The compound’s structure is conducive to reactions that lead to the formation of various heterocyclic compounds . These compounds are of interest due to their wide range of applications in pharmaceuticals, agrochemicals, and dyes.

Wirkmechanismus

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or pathways in its target environment.

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amino acid, which can then be used in further reactions.

Biochemical Pathways

The compound plays a role in the synthesis of peptides and proteins, which are crucial biochemical pathways in all living organisms. Specifically, it’s involved in the formation of Boc-protected amino acids, which are key intermediates in peptide synthesis . These protected amino acids can then participate in various biochemical reactions, contributing to the diversity and complexity of protein structures.

Result of Action

The primary result of the compound’s action is the formation of Boc-protected amino acids, which are crucial intermediates in peptide synthesis . These protected amino acids can then be used to build peptides and proteins with diverse structures and functions. In addition, the compound’s action may also result in the formation of other types of molecules, depending on the specific reactions it’s involved in.

Action Environment

The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH, temperature, and solvent conditions can affect the compound’s reactivity and the efficiency of the reactions it’s involved in . Moreover, the presence of other reactants and catalysts can also impact the compound’s behavior and the outcomes of its reactions.

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-7-6-10-8-12(22-4)13(23-5)9-11(10)14(18)15(19)20/h8-9,14H,6-7H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMFBUXQGFWLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588744 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

CAS RN |

738629-59-9 | |

| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)

![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)